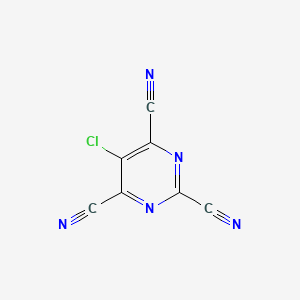
5-Chloropyrimidine-2,4,6-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloropyrimidine-2,4,6-tricarbonitrile is a heterocyclic organic compound with the molecular formula C7HClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2,4,6-tricarbonitrile typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes a series of reactions including nucleophilic displacement, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.
化学反应分析
Types of Reactions
5-Chloropyrimidine-2,4,6-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and nitrogen-centered nucleophiles.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield 4-amino derivatives .
科学研究应用
5-Chloropyrimidine-2,4,6-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules, including potential anti-inflammatory and antiviral agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of nucleic acid analogs and enzyme inhibitors.
作用机制
The mechanism of action of 5-Chloropyrimidine-2,4,6-tricarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivatives and applications being studied .
相似化合物的比较
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Similar in structure but contains fluorine atoms instead of nitrile groups.
4,5,6-Trichloropyrimidine-2-carbonitrile: Another chlorinated pyrimidine derivative with different substitution patterns.
Uniqueness
5-Chloropyrimidine-2,4,6-tricarbonitrile is unique due to its tricarbonitrile substitution, which imparts distinct electronic properties and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions .
属性
CAS 编号 |
139444-93-2 |
|---|---|
分子式 |
C7ClN5 |
分子量 |
189.56 g/mol |
IUPAC 名称 |
5-chloropyrimidine-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C7ClN5/c8-7-4(1-9)12-6(3-11)13-5(7)2-10 |
InChI 键 |
GPUVZUFBNCWSQQ-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=NC(=N1)C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


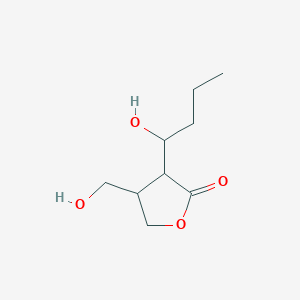
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
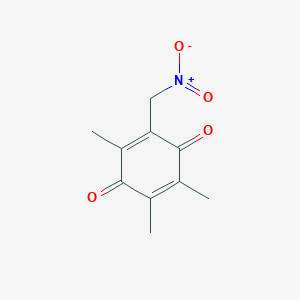
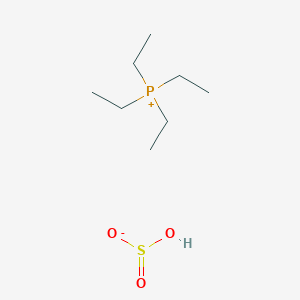

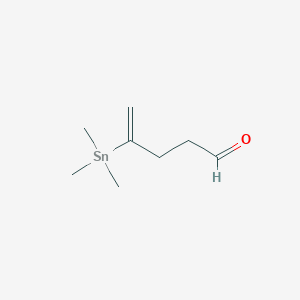
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

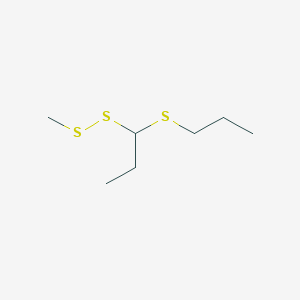
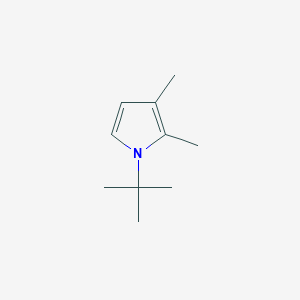
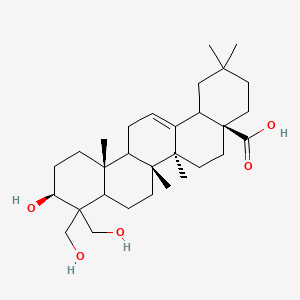
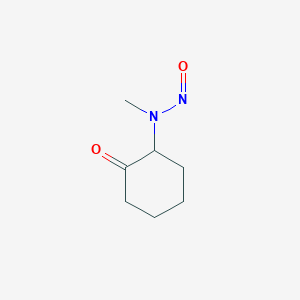
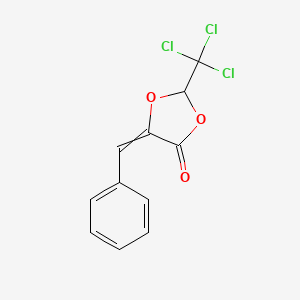
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
